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Introduction
Acyl-ACP thioesterases (FATs) are critical enzymes in the de novo fatty acid biosynthesis

pathway in plants and bacteria. The FATA family of these enzymes exhibits a high degree of

specificity for oleoyl-acyl carrier protein (oleoyl-ACP), playing a pivotal role in terminating fatty

acid chain elongation and releasing oleic acid. The production of highly pure and active

recombinant FATA protein is essential for detailed biochemical characterization, structural

studies, and for applications in metabolic engineering and drug discovery.

These application notes provide a comprehensive protocol for the expression and purification

of recombinant FATA protein, primarily focusing on a histidine-tagged protein expressed in

Escherichia coli. The protocol is based on established methods for plant acyl-ACP

thioesterases and offers a robust workflow from cell culture to purified protein.

Data Presentation
Table 1: Summary of Recombinant FATA (KpFatA) Purification Parameters
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Parameter Details Reference

Expression System E. coli strain BL21 (DE3) [1]

Expression Vector
pQE-80L (with N-terminal

6xHis-tag)
[1]

Induction
0.5 mM IPTG at OD600 of 0.4–

0.5
[1]

Induction Time 4 hours [1]

Lysis Method Sonication [1]

Purification Method

Immobilized Metal Affinity

Chromatography (IMAC) using

a Nickel-NTA resin

[1]

Expected Molecular Weight ~36.4 kDa [1]

Purity
High degree of purity achieved

in a single step
[1]

Experimental Protocols
Protocol 1: Expression of 6xHis-tagged FATA in E. coli
This protocol describes the induction of FATA expression in an E. coli host system.

Materials:

E. coli BL21 (DE3) cells transformed with the pQE-80L-FATA expression plasmid

Luria-Bertani (LB) medium

Ampicillin (or other appropriate antibiotic for plasmid maintenance)

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:
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Inoculate a starter culture of 5-10 mL of LB medium containing the appropriate antibiotic with

a single colony of E. coli BL21 (DE3) harboring the FATA expression plasmid.

Incubate the starter culture overnight at 37°C with shaking.

The following day, inoculate 1 L of LB medium with the overnight starter culture.

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches

0.4–0.5.[1]

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[1]

Continue to incubate the culture for 4 hours at 37°C with shaking.[1]

Harvest the cells by centrifugation at 3000 x g for 15 minutes.[1]

The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification of 6xHis-tagged FATA by
Immobilized Metal Affinity Chromatography (IMAC)
This protocol details the purification of the expressed His-tagged FATA protein from the E. coli

cell lysate.

Materials:

Bacterial cell pellet from Protocol 1

Binding Buffer: 20 mM Sodium Phosphate, 500 mM NaCl, 20 mM Imidazole, pH 7.4[1]

Elution Buffer: 20 mM Sodium Phosphate, 500 mM NaCl, 250-500 mM Imidazole, pH 7.4

Lysozyme

DNase I

Protease inhibitor cocktail
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Nickel-NTA (Ni-NTA) affinity resin

Chromatography column

Procedure:

Resuspend the cell pellet in ice-cold Binding Buffer. Add lysozyme, DNase I, and a protease

inhibitor cocktail.

Incubate on ice for 30 minutes to facilitate lysis.

Disrupt the cells further by sonication on ice.[1]

Clarify the lysate by centrifugation at 30,000 x g for 10 minutes at 4°C to pellet cell debris.[1]

Equilibrate the Ni-NTA resin in a chromatography column with Binding Buffer.

Load the clarified supernatant onto the equilibrated column.

Wash the column with several column volumes of Binding Buffer to remove unbound

proteins.

Elute the bound FATA protein with Elution Buffer.

Collect fractions and analyze for the presence of the purified protein by SDS-PAGE.

Pool the fractions containing the purified FATA protein.

If necessary, perform a buffer exchange into a suitable storage buffer using dialysis or a

desalting column.

Protocol 3: Optional Polishing Step by Size-Exclusion
Chromatography (SEC)
For applications requiring the highest purity, an additional size-exclusion chromatography step

can be performed to separate the FATA protein from any remaining contaminants and

aggregates.
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Materials:

Purified FATA protein from Protocol 2

SEC Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5 (buffer composition may need to be

optimized for protein stability)

Size-exclusion chromatography column (e.g., Superdex 75 or Superdex 200, depending on

the precise oligomeric state of the recombinant protein)

Procedure:

Concentrate the pooled fractions from the IMAC purification.

Equilibrate the size-exclusion column with SEC Buffer.

Load the concentrated protein sample onto the column.

Run the chromatography at a constant flow rate and collect fractions.

Analyze the fractions by SDS-PAGE to identify those containing the purified FATA monomer.

Pool the pure fractions and concentrate as needed.
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Caption: Experimental workflow for recombinant FATA protein purification.
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Caption: Logical relationship of FATA protein expression and purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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